Z-6-Aminohexanoic acid
CAS No.: 1947-00-8
Cat. No.: VC21537611
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1947-00-8 |
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Molecular Formula | C14H19NO4 |
Molecular Weight | 265.3 g/mol |
IUPAC Name | 6-(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C14H19NO4/c16-13(17)9-5-2-6-10-15-14(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18)(H,16,17) |
Standard InChI Key | RXQDBVWDABAAHL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)O |
Chemical Identity and Structure
Molecular Characterization
Z-6-aminohexanoic acid (N-Benzyloxycarbonyl-6-aminohexanoic acid) is characterized by the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.3 g/mol . The compound features a six-carbon chain with a terminal carboxylic acid group and an amino group at position 6 that is protected by a benzyloxycarbonyl (Z) group. This structure provides the molecule with both hydrophobic and hydrophilic properties, making it valuable for various chemical applications.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature, including:
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Z-ACP-OH
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Z-ε-Ahx-OH
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Z-6-ACA-OH
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Z-e-Acp-OH
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Z-(CH2)5-OH
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Z-AHX(6)-OH
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Z-ACP(6)-OH
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NSC 92812
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VIB 19
The "Z" designation in the name refers to the benzyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amino groups. This group is named from the German word "zusammen" (together), referring to the benzyl ether linkage.
Physical Properties
Z-6-aminohexanoic acid possesses distinct physical properties that influence its handling and applications. These properties are summarized in Table 1.
Table 1: Physical Properties of Z-6-Aminohexanoic Acid
Property | Value |
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Physical State | Solid, White to Off-White |
Melting Point | 54-57°C |
Boiling Point | 408.52°C (estimated) |
Density | 1.162±0.06 g/cm³ (20°C, 760 Torr) |
Refractive Index | 1.5110 (estimated) |
Flash Point | >230°F |
pKa | 4.76±0.10 (Predicted) |
Solubility | Slightly soluble in DMSO and Methanol |
Storage Conditions | Keep in dark place, sealed, dry, room temperature |
Structural Basis and Chemical Relationships
Relationship to 6-Aminohexanoic Acid
Z-6-aminohexanoic acid is derived from 6-aminohexanoic acid (also known as aminocaproic acid or ε-aminocaproic acid), which is an ω-amino acid with a hydrophobic, flexible structure . The parent compound, 6-aminohexanoic acid, has the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . The Z-derivative is formed through the addition of a benzyloxycarbonyl group to the amino terminus of 6-aminohexanoic acid.
Spectroscopic Characteristics
While the search results don't provide specific spectroscopic data for Z-6-aminohexanoic acid, the parent compound 6-aminohexanoic acid has well-characterized NMR data. The chemical shifts for 6-aminohexanoic acid, which would be modified in the Z-derivative, include:
Table 2: NMR Chemical Shifts of 6-Aminohexanoic Acid
Atom ID | Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
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C1 | C4 | 28.121 | - |
C2 | C5 | 27.899 | - |
C3 | C6 | 29.177 | - |
C4 | C7 | 39.923 | - |
C5 | C8 | 42.055 | - |
C6 | C9 | 186.39 | - |
H10, H11 | - | - | 1.369 |
H12, H13 | - | - | 1.584 |
H14, H15 | - | - | 1.669 |
H16, H17 | - | - | 2.19 |
H18, H19 | - | - | 2.989 |
The Z-derivative would show additional signals corresponding to the aromatic protons and carbons of the benzyloxycarbonyl group, as well as shifts in the signals of atoms near the modified amino group.
Synthesis and Production
Synthetic Pathways
The synthesis of Z-6-aminohexanoic acid typically involves the protection of the amino group of 6-aminohexanoic acid using benzyloxycarbonyl chloride under controlled conditions. The parent compound, 6-aminohexanoic acid, can be synthesized through several routes:
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Hydrolysis of caprolactam (ε-caprolactam) under acidic or basic conditions, followed by purification with ion exchange resins .
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Enzymatic approaches using isolated enzymes to biosynthesize aminohexanoic acid from cyclohexanol .
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Microbial conversion using combined bacterial strains: Pseudomonas taiwanensis VLB120 for converting cyclohexane to ε-caprolactone, and Escherichia coli JM101 for further conversion to aminohexanoic acid .
Industrial Production
A large-scale industrial synthesis method for 6-aminohexanoic acid, which can be subsequently converted to Z-6-aminohexanoic acid, involves the following steps:
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Hydrolysis and neutralization: Caprolactam (150 kg) is dissolved in purified water (600 kg), followed by slow addition of concentrated sulfuric acid. The mixture is heated to 75°C for 15 hours, then cooled to about 50°C. Sodium hydroxide is added to adjust the pH to 7-8, followed by decolorization with activated carbon .
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Resin adsorption and elution: The solution is passed through cation and anion exchange resin columns to remove impurities and isolate the desired product .
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For the Z-derivative, the purified 6-aminohexanoic acid would undergo a protection reaction with benzyloxycarbonyl chloride under controlled pH conditions.
Applications in Research and Industry
Pharmaceutical Development
Z-6-aminohexanoic acid serves as a key building block in pharmaceutical synthesis, particularly in the development of peptide-based drugs that target specific biological pathways . The Z-protecting group allows selective reactivity of the carboxyl terminus while protecting the amino group, which is crucial in peptide synthesis strategies. This property makes it valuable in:
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Development of enzyme inhibitors
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Synthesis of peptide therapeutics
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Production of modified amino acid derivatives
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Creation of peptide-based drug delivery systems
Biochemical Research Applications
The compound is extensively used in biochemical research focused on enzyme inhibition and protein interactions . The parent compound, 6-aminohexanoic acid, is known for its antifibrinolytic properties, while the Z-derivative offers additional research applications:
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Study of protein-ligand interactions
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Investigation of metabolic processes
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Development of enzyme assays
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Exploration of potential therapeutic targets
Polymer Chemistry
Z-6-aminohexanoic acid is incorporated into polymer formulations to enhance properties such as flexibility and strength . The hydrophobic chain and reactive functional groups make it valuable in:
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Production of advanced materials with tailored properties
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Development of biodegradable polymers
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Synthesis of polyamides with specific characteristics
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Creation of materials for biomedical applications
Role as a Linker in Biomolecules
One of the most significant applications of Z-6-aminohexanoic acid and its derivatives is their role as linkers in various biologically active structures . The flexible six-carbon chain provides optimal spacing between functional moieties in complex biomolecules:
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In cyclic peptides, such as c[CLNSMGQDC-6-aminohexanoic acid-CLNSMGQDC], which are designed for the treatment of vascular hyperpermeability by stabilizing vascular endothelial cadherin-mediated adhesion .
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In dendrimer structures, where it serves as a hydrophobic spacer. For example, it has been used to link arginine molecules to poly(amidoamine) dendrimer (PAMAM) structures, modifying their hydrophobicity and flexibility for gene and drug delivery applications .
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In the development of targeted drug delivery systems, where the linker provides necessary spacing between targeting moieties and therapeutic agents.
Cosmetic and Food Industry Applications
Beyond research and pharmaceutical applications, Z-6-aminohexanoic acid has found applications in consumer products:
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In cosmetic formulations, it contributes moisturizing and skin-repairing properties .
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In the food industry, it can function as an additive to improve nutritional profiles by enhancing amino acid content .
Research Findings and Clinical Significance
Impact on Gene and Drug Delivery Systems
Research involving 6-aminohexanoic acid derivatives, including the Z-protected form, has revealed significant findings in the development of non-viral vectors for gene and drug delivery:
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When used as a spacer between PAMAM G4 dendrimer primary amine groups and terminal L-Arg residues, 6-aminohexanoic acid modifies the transfection efficiency of the delivery system .
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Comparative studies have shown that PAMAM G4-Ahx (with 6-aminohexanoic acid as a spacer) significantly reduced transfection efficiency, while the further addition of Arg residues (PAMAM G4-Ahx-Arg) enhanced the effect .
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Most notably, derivatives containing the 6-aminohexanoic acid spacer demonstrated significantly reduced cytotoxicity to human embryonic kidney cells (293 cell line) compared to derivatives containing only arginine .
Structure-Activity Relationships
The structural features of Z-6-aminohexanoic acid contribute directly to its functionality in various applications:
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The hydrophobic six-carbon chain provides flexibility and appropriate spacing in biomolecules.
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The Z-protecting group ensures selective reactivity, crucial for controlled chemical synthesis.
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The terminal carboxylic acid group offers a point of attachment for various functional groups.
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The combination of these features creates a molecule with unique properties that can be leveraged for specific applications in chemistry and biology.
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